molecular formula C5H7NO2 B3211367 3-Cyanobutanoic acid CAS No. 108747-49-5

3-Cyanobutanoic acid

Cat. No. B3211367
CAS RN: 108747-49-5
M. Wt: 113.11 g/mol
InChI Key: AGGHAYYWRVLIQO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-Cyanobutanoic acid is approximately .

Scientific Research Applications

Enzymatic Desymmetrization

Research by Wang, Liu, and Li (2002) explored the enzymatic desymmetrization of 3-alkyl- and 3-arylglutaronitriles, utilizing Rhodococcus sp. AJ270 cells. This process generated (S)-3-substituted 4-cyanobutanoic acids with varying enantiomeric purities. Key findings include the enhancement of enantioselectivity through additives like acetone, achieving enantiomeric excesses up to 95%. The study also demonstrated the synthetic potential of the homochiral products, particularly in the preparation of optically active 4-amino-3-phenylbutanoic acids (Wang, Liu, & Li, 2002).

Catalytic Hydrocarboxylation

Vallcorba, Polo, and Real (2017) investigated the catalytic hydrocarboxylation of allyl cyanide. The study revealed that using monodentate phosphine systems yielded branched 3-cyano-2-methylpropanoic acid chemo- and regioselectively, whereas bidentate systems produced linear 4-cyanobutanoic acid. This process showed no isomerization of allyl cyanide to crotononitrile or its carbonylated derivatives. Additionally, deuterocarboxylation under similar conditions yielded deuterated products, analyzed through MS and 2H NMR spectroscopy (Vallcorba, Polo, & Real, 2017).

Synthesis and Characterization of Secondary Thiol Hardeners

Hong and Hwang (2022) conducted a study on the synthesis of 3-Mercaptobutanoic acid (3-MBA) through a less odorous Michael addition pathway using an isothiouronium salt intermediate. The synthesized 3-MBA was utilized in thiol–epoxy curing systems as hardeners. This study highlighted the potential industrial applications of these sec-thiol hardeners, especially in terms of long-term storage stability for formulated epoxy resin (Hong & Hwang, 2022).

Biosynthesis from CO2 in Cyanobacteria

Wang et al. (2016) explored the biosynthesis of 3-hydroxypropionic acid (3-HP) directly from CO2 in the cyanobacterium Synechocystis sp. PCC 6803. This study demonstrated the feasibility of photosynthetic production of 3-HP directly from sunlight and CO2, highlighting an environmentally sustainable method of producing this platform chemical (Wang et al., 2016).

Greener Synthesis of (S)-3-Aminobutanoic Acid

Weiss, Brinkmann, and Gröger (2010) developed an improved, environmentally friendlier process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid. This method involved aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation, yielding the desired product with 99% enantiomeric excess. This greener process was assessed for its environmental impact, showcasing a more sustainable approach to synthesizing (S)-3-aminobutanoic acid (Weiss, Brinkmann, & Gröger, 2010).

properties

IUPAC Name

3-cyanobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(3-6)2-5(7)8/h4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGHAYYWRVLIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901025
Record name NoName_74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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